molecular formula C21H17N3O2S2 B2364740 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895011-83-3

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2364740
CAS No.: 895011-83-3
M. Wt: 407.51
InChI Key: YOFIOHCAJWWGBL-VQHVLOKHSA-N
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Description

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
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Biological Activity

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a methoxybenzo[d]thiazole moiety, a pyridin-3-ylmethyl group, and a thiophen-2-ylacrylamide backbone. Its molecular formula is C23H19N3O2SC_{23}H_{19}N_{3}O_{2}S with a molecular weight of 407.5 g/mol.

PropertyValue
Molecular FormulaC23H19N3O2S
Molecular Weight407.5 g/mol
CAS Number899735-67-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzothiazole have shown to inhibit the proliferation of A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells . The mechanism often involves apoptosis induction and cell cycle arrest, which are critical for therapeutic efficacy in cancer treatment.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • DNA Binding : Similar compounds have demonstrated the ability to bind DNA, leading to interference with replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study synthesized various benzothiazole derivatives and evaluated their cytotoxic effects on A431 and A549 cell lines.
    • Results indicated that certain derivatives significantly inhibited cell growth at low micromolar concentrations, demonstrating the potential of similar structures for anticancer applications .
  • Investigation of Antimicrobial Effects :
    • Research into related benzothiazole compounds revealed effective antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • The mechanism was primarily attributed to membrane disruption and inhibition of key metabolic pathways .
  • Molecular Docking Studies :
    • Computational studies suggested favorable binding interactions between the compound and target proteins involved in cancer progression.
    • These findings support further exploration into its therapeutic potential through structure-activity relationship (SAR) analysis .

Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c1-26-16-6-8-18-19(12-16)28-21(23-18)24(14-15-4-2-10-22-13-15)20(25)9-7-17-5-3-11-27-17/h2-13H,14H2,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFIOHCAJWWGBL-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.